molecular formula C19H18N4OS3 B12015333 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B12015333
M. Wt: 414.6 g/mol
InChI Key: FFDAZPFQLUDUTR-RGVLZGJSSA-N
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Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with an appropriate hydrazide under reflux conditions in ethanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. For example, it has been shown to bind to GABA receptors, influencing neurotransmission and exhibiting anticonvulsant properties . The thiadiazole ring and hydrazide moiety play crucial roles in these interactions, facilitating binding to the target sites.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives and hydrazides, such as:

Properties

Molecular Formula

C19H18N4OS3

Molecular Weight

414.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H18N4OS3/c1-14-6-5-9-16(10-14)11-20-21-17(24)13-26-19-23-22-18(27-19)25-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,21,24)/b20-11+

InChI Key

FFDAZPFQLUDUTR-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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